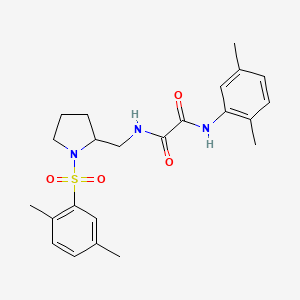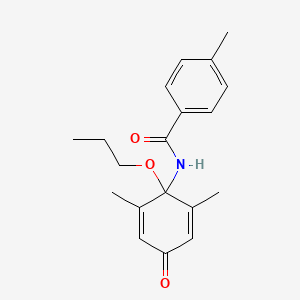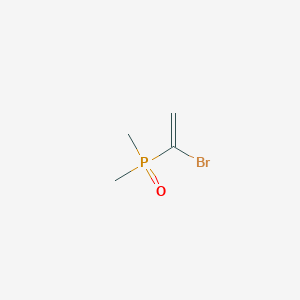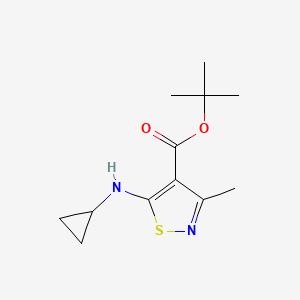
N1-(2,5-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,5-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, often referred to as DMPO , is a synthetic organic compound. It belongs to the class of benzamides and contains a sulfonamide functional group. The compound’s chemical structure comprises an oxalamide moiety linked to a pyrrolidine ring, with two 2,5-dimethylphenyl substituents .
Synthesis Analysis
The synthesis of DMPO involves several steps, including the condensation of appropriate starting materials. Detailed synthetic pathways can be found in the literature. Researchers have explored various methods to achieve efficient and high-yield synthesis. These methods often involve protecting groups, cyclization reactions, and purification steps. The optimization of synthetic routes is crucial for obtaining DMPO in sufficient quantities for further studies .
Molecular Structure Analysis
DMPO’s molecular structure consists of a central oxalamide core, flanked by two 2,5-dimethylphenyl groups. The sulfonyl group is attached to the pyrrolidine nitrogen, contributing to the compound’s overall stability and reactivity. The arrangement of atoms and functional groups within DMPO influences its biological activity and interactions with other molecules. Researchers have employed spectroscopic techniques (such as NMR, IR, and X-ray crystallography) to elucidate the precise three-dimensional structure of DMPO .
Chemical Reactions Analysis
DMPO participates in various chemical reactions due to its functional groups. These reactions include hydrolysis, amidation, and nucleophilic substitutions. Researchers have investigated DMPO’s reactivity with different nucleophiles, electrophiles, and oxidizing agents. Understanding its reactivity profile is essential for designing derivatives with improved properties or altered biological activities .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Anticancer Agents
The pyrrolidine scaffold has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against cancer cell lines. The presence of the sulfonyl group and the pyrrolidine ring may contribute to selective inhibition of cancer cells .
Anti-inflammatory Properties
The pyrrolidine ring system has been associated with anti-inflammatory effects. Researchers have explored derivatives of this compound to assess their ability to modulate inflammatory pathways. The presence of the sulfonyl moiety may enhance anti-inflammatory activity .
Antibacterial Activity
Compounds containing the pyrrolidine ring have shown promise as antibacterial agents. Researchers have synthesized analogs of this compound and evaluated their antibacterial efficacy against various bacterial strains. The stereochemistry of the pyrrolidine ring and the substituents significantly influences antibacterial activity .
Antifibrotic Agents
The compound’s structure suggests potential antifibrotic properties. Researchers have investigated its effects on fibrosis-related pathways and evaluated its activity in models of fibrotic diseases. The presence of the sulfonyl group and the pyrrolidine ring may contribute to antifibrotic effects .
Organic Intermediates
The compound can serve as an organic intermediate due to its borate and sulfonamide groups. Researchers have synthesized it through nucleophilic and amidation reactions, making it useful for further derivatization and functionalization .
Drug Design and Optimization
The unique features of the pyrrolidine ring, such as stereogenicity and non-planarity, make it an attractive scaffold for drug design. Medicinal chemists can explore different substituents and spatial orientations to optimize drug candidates. The pseudorotation phenomenon associated with the pyrrolidine ring allows efficient exploration of pharmacophore space .
Mécanisme D'action
DMPO’s mechanism of action remains an active area of research. It is known to interact with specific biological targets, potentially modulating cellular processes. Some studies suggest that DMPO may exhibit anti-inflammatory, antioxidant, or antiproliferative effects. Investigating its binding sites, enzymatic inhibition, and downstream signaling pathways is crucial for unraveling its mode of action .
Safety and Hazards
Propriétés
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-15-7-9-17(3)20(12-15)25-23(28)22(27)24-14-19-6-5-11-26(19)31(29,30)21-13-16(2)8-10-18(21)4/h7-10,12-13,19H,5-6,11,14H2,1-4H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKXSJFHZNOILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5S,8R,10S,13S)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2813714.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2813717.png)


![3-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2813720.png)



![8-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B2813729.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2813730.png)

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2813734.png)